molecular formula C15H21F2N5 B10925809 N-butyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine

N-butyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylpyrimidin-2-amine

Cat. No.: B10925809
M. Wt: 309.36 g/mol
InChI Key: GSTUUNRYIBCECY-UHFFFAOYSA-N
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Description

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYLAMINE is a complex organic compound that features a difluoromethyl group, a pyrazolyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrimidinyl derivatives, while substitution reactions can produce a variety of substituted pyrazolyl compounds .

Scientific Research Applications

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYLAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazolyl and pyrimidinyl groups also contribute to the compound’s overall activity by interacting with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazolyl and pyrimidinyl derivatives, such as:

Uniqueness

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYLAMINE is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21F2N5

Molecular Weight

309.36 g/mol

IUPAC Name

N-butyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C15H21F2N5/c1-5-6-7-21(3)15-18-12(8-13(19-15)14(16)17)11-9-22(4)20-10(11)2/h8-9,14H,5-7H2,1-4H3

InChI Key

GSTUUNRYIBCECY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C

Origin of Product

United States

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